molecular formula C21H14BrF3N4O2S B304010 N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No. B304010
M. Wt: 523.3 g/mol
InChI Key: PXZRNYKPSVSEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects that make it an interesting subject for further investigation.

Mechanism of Action

The exact mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide in lab experiments include its high potency and specificity for the targeted enzymes. However, its limitations include its low solubility and stability, which can affect its bioavailability and effectiveness.

Future Directions

Future research on N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide could focus on identifying its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could investigate ways to improve its solubility and stability, as well as its efficacy in vivo.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide involves the reaction of 5-bromo-2-chloropyridine with 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

Product Name

N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Molecular Formula

C21H14BrF3N4O2S

Molecular Weight

523.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H14BrF3N4O2S/c1-31-14-5-2-12(3-6-14)17-8-16(21(23,24)25)15(9-26)20(28-17)32-11-19(30)29-18-7-4-13(22)10-27-18/h2-8,10H,11H2,1H3,(H,27,29,30)

InChI Key

PXZRNYKPSVSEOY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=NC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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